Imidodiphosphorous acid, methyl-, tetraphenyl ester
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Overview
Description
Imidodiphosphorous acid, methyl-, tetraphenyl ester is a chemical compound with the molecular formula C25H23NO4P2 and a molecular weight of 463.4019 . This compound is known for its unique structure, which includes both ester and phosphorous elements, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of imidodiphosphorous acid, methyl-, tetraphenyl ester typically involves the reaction of tetraphenylphosphonium chloride with methylimidodiphosphoric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Imidodiphosphorous acid, methyl-, tetraphenyl ester undergoes various chemical reactions, including:
Reduction: The ester can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions, such as using Grignard reagents.
Common reagents used in these reactions include strong acids or bases for hydrolysis, lithium aluminum hydride for reduction, and Grignard reagents for substitution. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.
Scientific Research Applications
Imidodiphosphorous acid, methyl-, tetraphenyl ester has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of imidodiphosphorous acid, methyl-, tetraphenyl ester involves its ability to participate in nucleophilic acyl substitution reactions. The ester group can be targeted by nucleophiles, leading to the formation of new bonds and the release of the leaving group. This mechanism is crucial in its role as a reagent in organic synthesis .
Comparison with Similar Compounds
Similar compounds to imidodiphosphorous acid, methyl-, tetraphenyl ester include other esters and phosphorous-containing compounds such as:
Methyl formate: A simple ester with a similar ester functional group.
Ethyl acetate: Another ester commonly used in organic synthesis.
Tetraphenylethene derivatives: Compounds with similar aromatic structures and applications in materials science.
This compound is unique due to its combination of ester and phosphorous elements, which provides distinct reactivity and applications compared to other esters and phosphorous compounds.
Properties
CAS No. |
57857-78-0 |
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Molecular Formula |
C25H23NO4P2 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
N,N-bis(diphenoxyphosphanyl)methanamine |
InChI |
InChI=1S/C25H23NO4P2/c1-26(31(27-22-14-6-2-7-15-22)28-23-16-8-3-9-17-23)32(29-24-18-10-4-11-19-24)30-25-20-12-5-13-21-25/h2-21H,1H3 |
InChI Key |
MRNUZEZCAIBNSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(P(OC1=CC=CC=C1)OC2=CC=CC=C2)P(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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